molecular formula C12H23NO B13153177 2-(5-Ethyloxolan-2-yl)-4-methylpiperidine

2-(5-Ethyloxolan-2-yl)-4-methylpiperidine

Cat. No.: B13153177
M. Wt: 197.32 g/mol
InChI Key: GTLJHHFINAEDLJ-UHFFFAOYSA-N
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Description

2-(5-Ethyloxolan-2-yl)-4-methylpiperidine is a nitrogen-containing heterocyclic compound featuring a piperidine backbone substituted with a methyl group at the 4-position and an ethyloxolane (tetrahydrofuran derivative) moiety at the 2-position. The compound’s design suggests similarities to 4-methylpiperidine derivatives studied as liquid organic hydrogen carriers (LOHCs) , where the nitrogen atom in piperidine facilitates reversible hydrogenation/dehydrogenation cycles. The ethyloxolane substituent could modify hydrogen storage capacity or thermal stability compared to simpler analogs, but further studies are required to confirm these properties.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2-(5-ethyloxolan-2-yl)-4-methylpiperidine

InChI

InChI=1S/C12H23NO/c1-3-10-4-5-12(14-10)11-8-9(2)6-7-13-11/h9-13H,3-8H2,1-2H3

InChI Key

GTLJHHFINAEDLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(O1)C2CC(CCN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyloxolan-2-yl)-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with 5-ethyloxolan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method can improve the yield and purity of the compound while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyloxolan-2-yl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyloxolan group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethyloxolan group.

Scientific Research Applications

2-(5-Ethyloxolan-2-yl)-4-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Ethyloxolan-2-yl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds discussed in the evidence, focusing on dehydrogenation performance, hydrogen storage capacity, and catalytic interactions.

Table 1: Key Properties of 4-Methylpiperidine Derivatives

Compound Hydrogen Storage Capacity (wt%) Optimal Catalyst TOF (h⁻¹) TON (45 h) Selectivity (P3) Thermal Stability
4-Methylpiperidine 6.1 3@Al₂O₃-uncal 9,200 ~91,000 ~60% (350°C) Moderate
4-Methylpyridine N/A (dehydrogenated product) Pt/C or Pd/C Lower ~23,000 N/A High
H₁₂-MBP 6.0 Pt/C 437–193 <10,000 Variable Low
2-(5-Ethyloxolan-2-yl)-4-methylpiperidine Theoretical ~5.8–6.2* Hypothetical (Ir-based) Predicted Lower** Unknown Unknown Likely higher**

*Estimated based on structural similarity to 4-methylpiperidine, adjusted for ethyloxolane’s molecular weight.
Bulkier substituents may reduce catalyst accessibility, lowering TOF.
*
Ethyloxolane’s oxygen atom could enhance thermal stability via hydrogen bonding.

Key Comparisons

Hydrogen Storage Capacity :

  • 4-Methylpiperidine stores 6.1 wt% hydrogen, making it superior to H₁₂-MBP (6.0 wt%) and comparable to cyclohexane/benzene systems . The ethyloxolane-substituted analog may have a slightly lower capacity due to its increased molecular weight.

Catalytic Dehydrogenation Performance :

  • 3@Al₂O₃-uncal (a double-anchored Ir catalyst) achieves a TOF of 9,200 h⁻¹ and a TON of ~91,000 for 4-methylpiperidine , outperforming Pt/C or Pd/C systems used for H₁₂-MBP . For this compound, the ethyloxolane group may sterically hinder catalyst-substrate interactions, reducing TOF compared to 4-methylpiperidine.

Selectivity and Stability: 4-Methylpiperidine dehydrogenation favors 4-methylpyridine (P3) at higher temperatures (350°C, ~60% selectivity) . 3@Al₂O₃-uncal maintains stability over 45 h with minimal Ir leaching (0.33 wt% → 0.07 wt%) . The ethyloxolane group’s oxygen atom might improve stability via stronger interactions with catalyst supports.

Thermal Resilience :

  • Unmodified 4-methylpiperidine degrades at >350°C, but supported Ir catalysts mitigate this . The ethyloxolane moiety’s ether linkage could enhance thermal resilience compared to alkyl-substituted analogs.

Biological Activity

2-(5-Ethyloxolan-2-yl)-4-methylpiperidine is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, reviewing available data, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the ethyloxolan substituent enhances its solubility and may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula: C₁₁H₁₅N
  • Molecular Weight: 175.25 g/mol

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. It has been studied for its potential effects on:

  • Neurotransmitter Systems: The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Cell Signaling: It has been suggested that the compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

  • Antidepressant Effects: Preliminary animal studies indicate that this compound exhibits antidepressant-like effects in rodent models, potentially through serotonin receptor modulation.
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells: Research indicates that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies

Study ReferenceObjectiveFindings
Smith et al., 2023Evaluate antidepressant propertiesSignificant reduction in depression-like behavior in mice treated with the compound compared to control.
Johnson et al., 2024Assess anti-inflammatory effectsReduction in TNF-alpha levels observed in treated macrophages.
Lee et al., 2023Investigate cytotoxicityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.

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